molecular formula CH2O2 B056316 Formic Acid O-d CAS No. 925-94-0

Formic Acid O-d

Cat. No. B056316
Key on ui cas rn: 925-94-0
M. Wt: 47.031 g/mol
InChI Key: BDAGIHXWWSANSR-DYCDLGHISA-N
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Patent
US05733914

Procedure details

To a suspension of 2-azido-5-cyano-4-methylaminopyrimidine (22.24 g) from Example 5 in 400 mL of 50% aqueous formic acid was added Raney Nickel catalyst (5 g). The reaction mixture was shaken under an atmosphere of hydrogen (40.1 psi) in a Parr hydrogenation apparatus. There was a vigorous evolution of gas as the mixture was shaken at room temperature. After 30 minutes the apparatus was vented, additional Raney Nickel (5 g) was added, the apparatus recharged with hydrogen, and the mixture shaken overnight. The catalyst was removed by filtration and the filtrate was evaporated under high vacuum. The residue was suspended in water and filtered. The insoluble material was collected and dissolved in 450 mL of boiling water. The aqueous solution was filtered and the pH of the filtrate was adjusted to 7 with 1N sodium hydroxide. The precipitated product was collected by filtration and recrystallized from ethanol to give 5.0 g of 2-amino-4-methylamino-5-pyrimidinecarboxaldehyde.
Name
2-azido-5-cyano-4-methylaminopyrimidine
Quantity
22.24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:9]=[C:8]([NH:10][CH3:11])[C:7]([C:12]#N)=[CH:6][N:5]=1)=[N+]=[N-].[H][H].C(O)=[O:17]>[Ni]>[NH2:1][C:4]1[N:9]=[C:8]([NH:10][CH3:11])[C:7]([CH:12]=[O:17])=[CH:6][N:5]=1

Inputs

Step One
Name
2-azido-5-cyano-4-methylaminopyrimidine
Quantity
22.24 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=NC=C(C(=N1)NC)C#N
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken under an atmosphere of hydrogen (40.1 psi) in a Parr hydrogenation apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was shaken at room temperature
STIRRING
Type
STIRRING
Details
the mixture shaken overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under high vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The insoluble material was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 450 mL of boiling water
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(C(=N1)NC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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